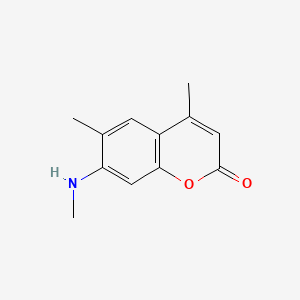
4,6-Dimethyl-7-methylaminocoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-7-methylaminocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is known for its fluorescent properties, making it useful in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-7-methylaminocoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylcoumarin.
Amination Reaction: The 4,6-dimethylcoumarin undergoes an amination reaction with methylamine under controlled conditions to introduce the methylamino group at the 7-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions
4,6-Dimethyl-7-methylaminocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Dihydrocoumarins: From reduction reactions.
Substituted Coumarins: From electrophilic substitution reactions.
科学研究应用
4,6-Dimethyl-7-methylaminocoumarin has a wide range of scientific research applications:
Fluorescent Labeling: Used as a fluorescent probe in biological studies to label biomolecules.
Metal Ion Detection: Employed in detecting metal ions due to its fluorescent properties.
Microenvironment Polarity Detection: Used to study the polarity of microenvironments in biological systems.
pH Detection: Acts as a pH indicator in various chemical and biological assays.
作用机制
The mechanism of action of 4,6-Dimethyl-7-methylaminocoumarin involves its interaction with specific molecular targets:
Fluorescence: The compound exhibits fluorescence upon excitation with ultraviolet light, which is utilized in various detection and labeling applications.
Binding to Biomolecules: It binds to specific biomolecules, allowing for their detection and study in biological systems.
相似化合物的比较
Similar Compounds
4,6-Dimethyl-7-ethylaminocoumarin: Similar in structure but with an ethylamino group instead of a methylamino group.
7-Amino-4-methylcoumarin: Contains an amino group at the 7-position instead of a methylamino group.
4-Methyl-7-hydroxycoumarin: Has a hydroxy group at the 7-position instead of a methylamino group.
Uniqueness
4,6-Dimethyl-7-methylaminocoumarin is unique due to its specific substitution pattern, which imparts distinct fluorescent properties and makes it particularly useful in fluorescence-based applications .
属性
CAS 编号 |
26078-24-0 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
4,6-dimethyl-7-(methylamino)chromen-2-one |
InChI |
InChI=1S/C12H13NO2/c1-7-5-12(14)15-11-6-10(13-3)8(2)4-9(7)11/h4-6,13H,1-3H3 |
InChI 键 |
RIZOSFDXIXBLIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1NC)OC(=O)C=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


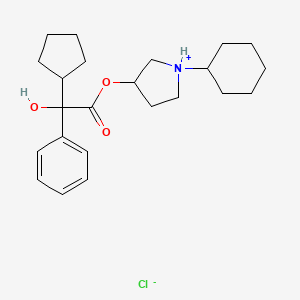

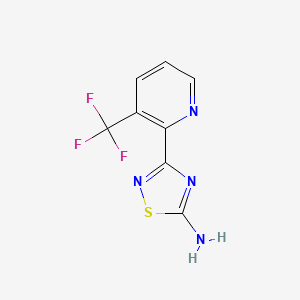
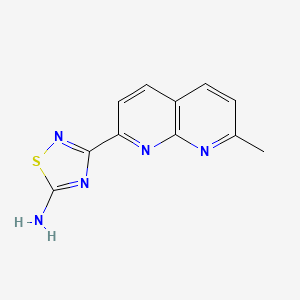


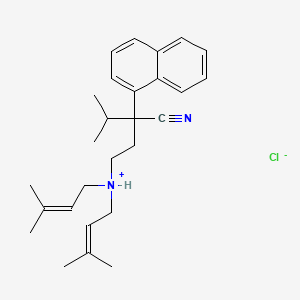
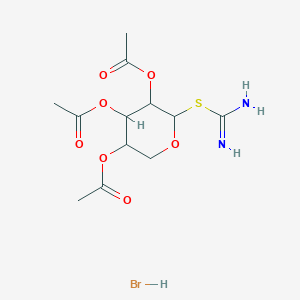
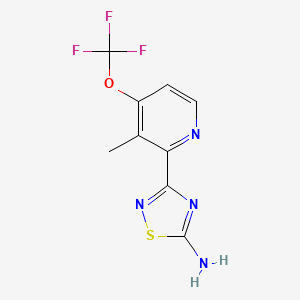

![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
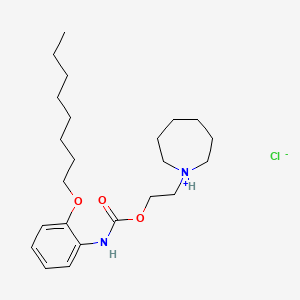
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
